N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylaminoethyl group, an ethoxybenzo[d]thiazolyl moiety, and a phenylacetamide core, making it a candidate for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with ethyl 4-bromoacetate under basic conditions to form the 4-ethoxybenzo[d]thiazole core.
Attachment of the Dimethylaminoethyl Group: The next step includes the alkylation of the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.
Formation of the Phenylacetamide Core: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.
Substitution: The phenylacetamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Halogenated phenylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to its structural similarity to known bioactive molecules.
Biological Studies: The compound can be used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The dimethylaminoethyl group may facilitate binding to receptor sites, while the benzo[d]thiazole and phenylacetamide moieties contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring, which may influence its pharmacokinetic properties and receptor binding affinity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-4-26-17-11-8-12-18-20(17)22-21(27-18)24(14-13-23(2)3)19(25)15-16-9-6-5-7-10-16;/h5-12H,4,13-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXQPLMURAIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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